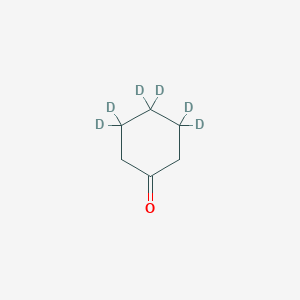

Cyclohexanone-3,3,4,4,5,5-d6

概要

説明

Cyclohexanone-3,3,4,4,5,5-d6, also known as Cyclohexanone-d6, is a stable isotope labelled compound . It has a molecular formula of C6 D6 H4 O and a molecular weight of 104.180 .

Molecular Structure Analysis

The molecular structure of Cyclohexanone-3,3,4,4,5,5-d6 is represented by the SMILES notation [2H]C1 ( [2H])CC (=O)CC ( [2H]) ( [2H])C1 ( [2H]) [2H] and the InChI notation InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 .Physical And Chemical Properties Analysis

Cyclohexanone-3,3,4,4,5,5-d6 has a molecular formula of C6 D6 H4 O and a molecular weight of 104.180 .科学的研究の応用

Oxidation Reactions

Cyclohexanone is a critical intermediate in the oxidation of cyclohexane, a process integral to the production of nylon via intermediates such as cyclohexanol and cyclohexanone, collectively known as KA oil. The oxidation reaction's efficiency depends on the selectivity and conversion levels achievable, which are influenced by the catalysts used. Studies have explored various metal salts as catalysts to improve these processes' selectivity and efficiency (Khirsariya & Mewada, 2014; Abutaleb & Ali, 2021).

Catalytic Oxidation

The catalytic oxidation of cyclohexene, closely related to cyclohexanone, involves multiple potential reaction sites, leading to various oxidation states and functional groups. This process is vital for synthesizing chemical industry intermediates. Recent advances in selective oxidation highlight the importance of choosing the right catalysts and oxidants to achieve targeted products (Cao et al., 2018).

Dehydrogenation to Phenols

Dehydrogenation of cyclohexanones to phenols presents a promising method for producing phenols, which are crucial intermediates in the pharmaceutical and electronics industries. This process focuses on efficient and green methods using various reagents, showcasing cyclohexanone's role in synthesizing valuable chemical products (Du et al., 2022).

Baeyer-Villiger Oxidations

Cyclohexanone monooxygenase catalyzes Baeyer-Villiger oxidations of ketones to lactones, illustrating the enzyme's utility in producing high-value chiral building blocks. This enzyme's proficiency in resolving racemic mixtures of cyclohexanones underlines the synthetic value of cyclohexanone derivatives in producing optically pure compounds (Stewart, 1998).

Safety And Hazards

特性

IUPAC Name |

3,3,4,4,5,5-hexadeuteriocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514641 | |

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanone-3,3,4,4,5,5-d6 | |

CAS RN |

54513-99-4 | |

| Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

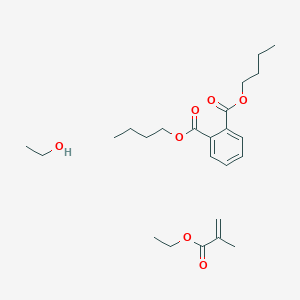

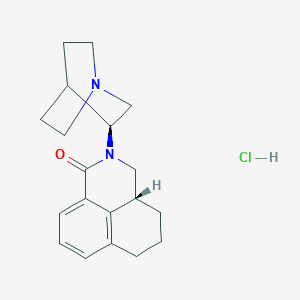

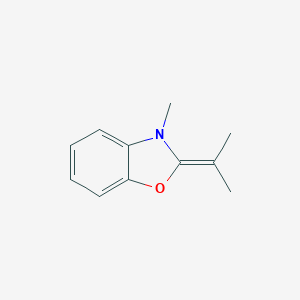

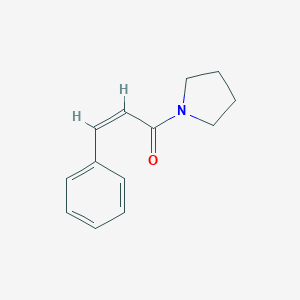

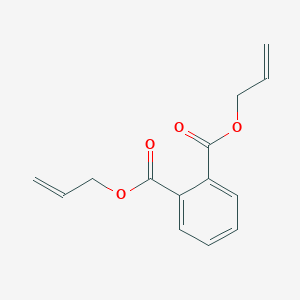

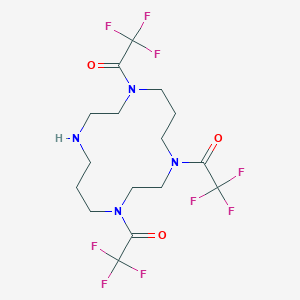

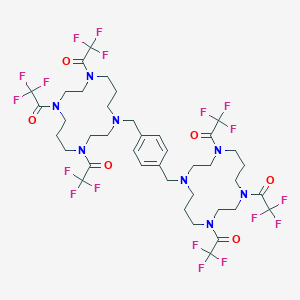

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

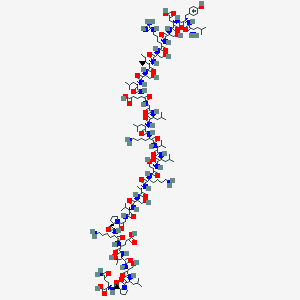

![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)